molecular formula C21H17Cl2FN2O3S B4929261 2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

Cat. No.: B4929261
M. Wt: 467.3 g/mol
InChI Key: HMQCBSCYPPLQEK-UHFFFAOYSA-N
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Description

2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dichloroaniline and 4-methylbenzenesulfonyl chloride. These intermediates undergo a series of reactions, including sulfonylation, amidation, and fluorination, under controlled conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity. These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenylsulfonyl)aniline
  • N-(4-methylphenyl)-2-fluoroacetamide
  • 4-methyl-N-(2-fluorophenyl)sulfonylaniline

Uniqueness

Compared to similar compounds, 2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide exhibits unique properties due to the combination of its functional groups. The presence of both dichloro and fluorophenyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c1-14-6-9-16(10-7-14)30(28,29)26(15-8-11-17(22)18(23)12-15)13-21(27)25-20-5-3-2-4-19(20)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQCBSCYPPLQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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